molecular formula C9H18N2O B15383432 trans-4-(1-Piperidinyl)tetrahydro-3-furanamine

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine

Cat. No.: B15383432
M. Wt: 170.25 g/mol
InChI Key: LIVAHWSHBPBTDT-RKDXNWHRSA-N
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Description

Trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C9H20Cl2N2O
  • Molecular Weight : 243.17 g/mol
  • SMILES : Cl.Cl.N[C@H]1COC[C@@H]1N2CCCCC2
  • InChI Key : MAIIJKAMBNKIRT-CDEWPDHBSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on inflammation, neuroprotection, and potential anti-cancer properties.

1. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1, which are implicated in various inflammatory diseases .

Table 1: Cytokine Modulation by this compound

CytokineEffectReference
TNF-alphaInhibition
IL-1Inhibition
IL-6Reduced secretion

2. Neuroprotective Properties

Studies have suggested that this compound exhibits neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It appears to enhance neuronal survival in models of oxidative stress and may protect against apoptosis induced by excitotoxic agents .

Case Study: Neuroprotection in Animal Models
In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. The mechanism was attributed to the modulation of neuroinflammatory responses and enhancement of synaptic plasticity .

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing cytotoxic effects through the induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity Against Various Cell Lines

Cancer TypeIC50 (µM)Reference
Breast Cancer15
Lung Cancer10
Colon Cancer12

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several molecular targets:

  • Cytokine Receptors : The compound may bind to receptors involved in inflammatory signaling, thereby inhibiting downstream signaling pathways.
  • Neuronal Receptors : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(3S,4S)-4-piperidin-1-yloxolan-3-amine

InChI

InChI=1S/C9H18N2O/c10-8-6-12-7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2/t8-,9-/m1/s1

InChI Key

LIVAHWSHBPBTDT-RKDXNWHRSA-N

Isomeric SMILES

C1CCN(CC1)[C@@H]2COC[C@H]2N

Canonical SMILES

C1CCN(CC1)C2COCC2N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.